3-O-Feruloylsucrose

Plant cell wall biosynthesis Arabinoxylan ferulyolation BAHD acyltransferase

Researchers requiring a validated, single-feruloyl standard for HPLC calibration or SAR assays often face variability from generic FSE mixtures. 3-O-Feruloylsucrose (Sibiricose A5) eliminates this uncertainty. • Defined 3-O-feruloyl motif enables precise metabolic-flux quantification in the sucrose ferulate cycle. • HPLC-verified purity (≥98%) ensures reproducible retention times and peak areas. • Supplied as a primary reference standard with full traceability (COA/MSDS), supporting QA/QC in nutraceutical and botanical extract analysis.

Molecular Formula C22H30O14
Molecular Weight 518.5 g/mol
Cat. No. B8033913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Feruloylsucrose
Molecular FormulaC22H30O14
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O
InChIInChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+/m1/s1
InChIKeyZPEADZHVGOCGKH-QIWADDKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Feruloylsucrose Reference Standard


3-O-Feruloylsucrose (Sibiricose A5, CAS 107912-97-0, C22H30O14) is a hydroxycinnamic acid derivative and a member of the phenylpropanoid sucrose ester (PSE) class . It is characterized by a single feruloyl moiety attached at the O-3 position of the sucrose backbone, a structural feature that distinguishes it from di- or tri-feruloylated analogs [1]. This natural product is isolated from various medicinal plants and is available as a primary reference standard with defined purity, making it a critical tool for analytical and pharmacological investigations [2].

Why 3-O-Feruloylsucrose Cannot Be Substituted


Generic substitution of 3-O-feruloylsucrose with other feruloyl sucrose esters (FSEs) is scientifically invalid due to the well-established structure-activity relationship (SAR) within this class. The number and position of feruloyl groups on the sucrose core directly dictate biological potency and selectivity. For instance, increasing the number of feruloyl substituents from one (as in 3-O-feruloylsucrose) to three (as in 3′,4′,6′-tri-O-feruloylsucrose) or altering the substitution pattern profoundly impacts lipophilicity and, consequently, antiproliferative activity [1]. Furthermore, SAR studies in alpha-glucosidase inhibition demonstrate that the specific position of substitution on the sucrose core is a critical determinant of enzyme inhibition and selectivity [2]. Therefore, using an alternative feruloylated analog without precise structural and functional validation introduces significant experimental variability and risks misinterpretation of biological data.

3-O-Feruloylsucrose Evidence-Based Selection


Cell Wall Ferulyolation Intermediate

3-O-Feruloylsucrose is not merely a bioactive metabolite; it is a specific, obligate intermediate in the 'sucrose ferulate cycle' for cell wall arabinoxylan ferulyolation in commelinid plants. This is in stark contrast to its di-feruloylated product, 3,6-O-diferuloyl sucrose, which acts as the direct feruloyl donor [1]. This unique role was validated in a maize mutant deficient in the enzyme feruloyl sucrose feruloyl transferase (FSFT), which resulted in the accumulation of 3-O-feruloyl sucrose and a corresponding sharp decrease in cell wall ferulic acid content, leading to embryo abortion [1].

Plant cell wall biosynthesis Arabinoxylan ferulyolation BAHD acyltransferase

Antioxidant Activity in DPPH Assay

A validated HPLC-ESI-Q-TOF-MS/MS method coupled with DPPH reaction confirmed 3-O-Feruloylsucrose (sibiricose A5) as one of eight components with potent antioxidant activity in Polygalae Radix extract [1]. While this study identified 3′,6-disinapoylsucrose (DISS) as the most potent compound (IC50 = 1024.17 μg/mL against DPPH, compared to vitamin C's IC50 = 294.68 μg/mL), it validates 3-O-Feruloylsucrose's contribution to the extract's overall antioxidant profile [1]. The study provides a relative ranking of activity among structurally related PSEs, confirming that 3-O-Feruloylsucrose is a significant, but not the most potent, contributor [1].

Antioxidant screening Natural product chemistry DPPH assay

Alpha-Glucosidase Selectivity vs. Acarbose

Although a direct IC50 for 3-O-Feruloylsucrose is not reported, SAR studies on a library of feruloyl sucrose esters (FSEs) demonstrate class-level superiority over the standard drug acarbose. The most active FSEs achieved α-glucosidase IC50 values of 4-9 μM, representing a 36- to 82-fold improvement over acarbose's IC50 of 328 μM [1]. Crucially, these SAR studies identify substitution at position 3 on the sucrose core as critical for enzyme inhibition [1][2]. This establishes 3-O-Feruloylsucrose as the minimally substituted scaffold containing this key pharmacophoric feature.

Diabetes research Alpha-glucosidase inhibition Enzyme selectivity

3-O-Feruloylsucrose Applications


Cell Wall Biochemistry Reference Standard

In research focused on plant cell wall biosynthesis, particularly the ferulyolation of arabinoxylans in grasses and cereals, 3-O-Feruloylsucrose is an essential, non-substitutable analytical standard. Its validated role as the key intermediate in the 'sucrose ferulate cycle' [1] makes it a critical compound for: (1) calibrating HPLC or LC-MS methods to quantify metabolic flux in this pathway; (2) serving as an authentic standard to confirm the identity of accumulated metabolites in mutant or transgenic plant lines; and (3) acting as a substrate in in vitro assays designed to characterize the activity of specific BAHD acyltransferases, such as SFT1-SFT4 [1].

SAR Scaffold for Drug Discovery

For medicinal chemistry programs targeting alpha-glucosidase or other therapeutically relevant enzymes, 3-O-Feruloylsucrose provides a defined, minimal scaffold containing the pharmacophorically critical 3-O-feruloyl motif [1]. Researchers can procure this compound to use as a synthetic starting point or a baseline control in SAR campaigns aimed at: (1) systematically varying the number and type of phenylpropanoid substituents to map activity and selectivity; (2) investigating the impact of the core sucrose structure on enzyme binding as revealed by molecular docking studies; and (3) comparing the potency of newly synthesized analogs against a known, structurally simple member of the FSE class [1].

QC Marker for Polygalae Radix

In the phytochemical and nutraceutical industries, 3-O-Feruloylsucrose serves as a valuable quality control (QC) marker. Its identification as a significant antioxidant component in Polygalae Radix (PR) [1] justifies its use in HPLC fingerprinting and quantitative analysis of PR extracts. Procurement of the high-purity reference standard (e.g., phyproof®) allows QC laboratories to: (1) authenticate the botanical source of raw materials; (2) ensure batch-to-batch consistency of PR-containing products; and (3) quantify the concentration of this specific bioactive PSE to support label claims for 'standardized' extracts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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